molecular formula C25H33N3O8S B10819471 2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide

2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide

Cat. No.: B10819471
M. Wt: 535.6 g/mol
InChI Key: ZWPJBXLFZFLGMV-OAQYLSRUSA-N
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Description

Compound 41, identified by the PubMed ID 31855425, is a structurally novel, potent, selective, and orally bioavailable inhibitor of phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta (PI3Kδ). This compound has been developed for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases due to its selective inhibition of PI3Kδ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 41 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of compound 41 would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Compound 41 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of compound 41 include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions often involve controlled temperatures, ranging from room temperature to elevated temperatures, and specific reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of compound 41 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Compound 41 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PI3Kδ and its effects on various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of PI3Kδ in cell signaling, proliferation, and survival.

    Medicine: Explored for its potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.

Mechanism of Action

Compound 41 exerts its effects by selectively inhibiting the activity of PI3Kδ, a key enzyme involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. This inhibition disrupts the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that regulates various cellular processes, including cell growth, survival, and metabolism. By blocking PI3Kδ activity, compound 41 can modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of inflammatory and autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 41 is unique due to its high selectivity for PI3Kδ, which minimizes off-target effects and reduces the risk of adverse reactions. Its oral bioavailability also makes it a convenient option for therapeutic use. Additionally, the structural novelty of compound 41 provides a distinct advantage in terms of patentability and intellectual property protection .

Properties

Molecular Formula

C25H33N3O8S

Molecular Weight

535.6 g/mol

IUPAC Name

2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide

InChI

InChI=1S/C25H33N3O8S/c1-31-5-6-37(29,30)27-23-8-18(10-26-25(23)32-2)17-7-19-12-33-16-22(19)24(9-17)36-15-21-11-28(3-4-35-21)20-13-34-14-20/h7-10,20-21,27H,3-6,11-16H2,1-2H3/t21-/m1/s1

InChI Key

ZWPJBXLFZFLGMV-OAQYLSRUSA-N

Isomeric SMILES

COCCS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(COC3)C(=C2)OC[C@H]4CN(CCO4)C5COC5)OC

Canonical SMILES

COCCS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(COC3)C(=C2)OCC4CN(CCO4)C5COC5)OC

Origin of Product

United States

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